molecular formula C6H11NO3 B13036722 (3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate

(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B13036722
M. Wt: 145.16 g/mol
InChI Key: HBMQZGBGMKXGBN-UHNVWZDZSA-N
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Description

(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. It is often used as an intermediate in the synthesis of bioactive molecules and has applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the use of asymmetric 1,3-dipolar cycloaddition reactions. In this method, the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, reacts with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product . The reaction is typically carried out under controlled conditions to ensure high stereoselectivity and yield.

Industrial Production Methods

For large-scale production, the synthesis of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate can be optimized by using efficient procedures such as crystallization to separate diastereomers and subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation . These methods allow for the production of the compound in significant quantities while maintaining high purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved in its mechanism of action include enzyme-substrate interactions and receptor-ligand binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its similar compounds. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (3R,4R)-4-hydroxypyrrolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

HBMQZGBGMKXGBN-UHNVWZDZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@@H]1O

Canonical SMILES

COC(=O)C1CNCC1O

Origin of Product

United States

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